

A Technical Guide to the Synthesis of DDO-02005 Free Base

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Compound of Interest

Compound Name: DDO-02005 free base

Cat. No.: B11936186

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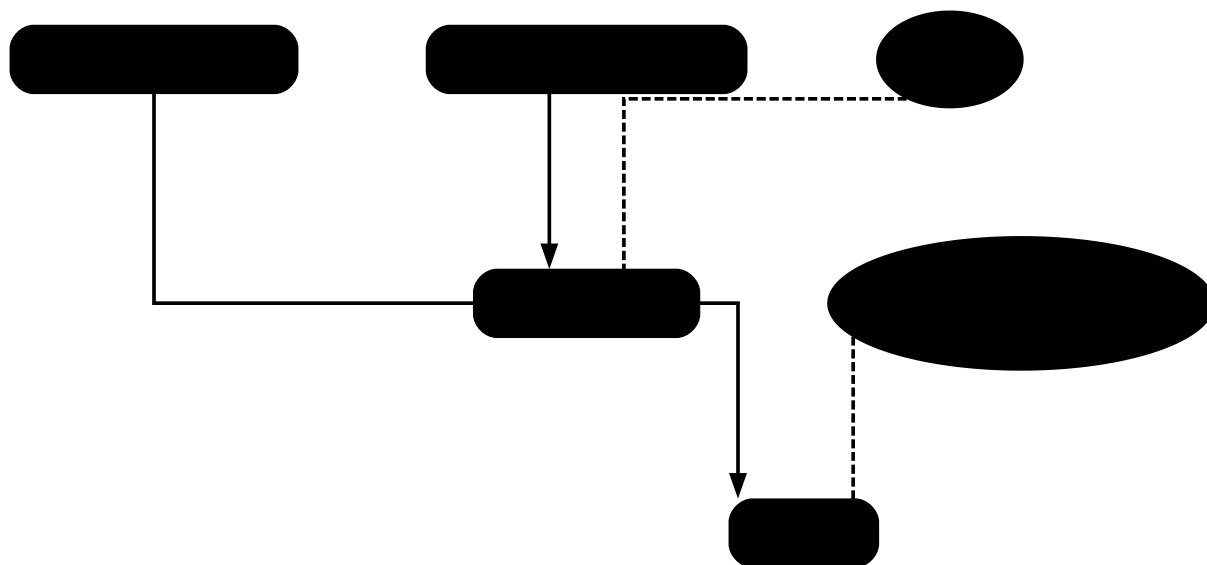
This document provides a detailed overview of the synthetic pathway for **DDO-02005 free base**, a potent Kv1.5 potassium channel inhibitor. The synthesis is a two-step process involving a condensation reaction followed by a reductive amination. This guide presents the reaction scheme, experimental protocols, and relevant chemical data.

Chemical Data and Properties

| Parameter | Value | Reference |
|-------------------|--|--------------------|
| Compound Name | DDO-02005 | [1][2][3][4][5][6] |
| CAS Number | 1186049-44-4 | [3] |
| Molecular Formula | Not explicitly available in search results | |
| Molecular Weight | 424.36 | [3] |
| Biological Target | Kv1.5 potassium channel | [1][3][4][7][8] |
| IC50 | 0.72 μ M | [1][2][3][4][5][6] |

Synthesis Pathway Overview

The synthesis of DDO-02005 proceeds through a two-step reaction sequence as outlined below. The pathway involves the reaction of a substituted benzaldehyde with piperidin-4-one, followed by reductive amination.



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Caption: Synthesis pathway of DDO-02005.

Experimental Protocols

The synthesis of DDO-02005 is accomplished through the following two key steps.

Step 1: Condensation Reaction

This step involves the base-catalyzed condensation of a substituted benzaldehyde with piperidin-4-one hydrochloride.

- Reactants:
 - Substituted Benzaldehyde (Specific structure not detailed in search results)

- Piperidin-4-one hydrochloride
- Reagents:
 - Potassium carbonate (K_2CO_3)
- Solvent:
 - A suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
- Procedure:
 - To a solution of piperidin-4-one hydrochloride in the chosen solvent, add potassium carbonate in excess.
 - Stir the mixture at room temperature to neutralize the hydrochloride and liberate the free base of piperidin-4-one.
 - Add the substituted benzaldehyde to the reaction mixture.
 - Continue stirring at room temperature until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
 - The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate alkene.
 - The crude product may be purified by column chromatography.

Step 2: Reductive Amination

The second step is the reduction of the intermediate alkene to the final product, DDO-02005.

- Reactant:
 - Intermediate Alkene from Step 1

- Reagents:
 - Sodium triacetoxyborohydride ($\text{NaB}(\text{OAc})_3\text{H}$)
- Solvent:
 - Anhydrous 1,2-dichloroethane ($\text{ClCH}_2\text{CH}_2\text{Cl}$)
- Procedure:
 - Dissolve the intermediate alkene in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
 - Add sodium triacetoxyborohydride to the solution in a portion-wise manner.
 - Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
 - Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent such as dichloromethane.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude **DDO-02005 free base**.
 - The final product can be purified by column chromatography or recrystallization to achieve the desired purity.

Summary of Reaction Conditions

| Step | Reaction Type | Reagents and Conditions |
|------|---------------------|---|
| 1 | Condensation | piperidin-4-one-hydrochloride, K ₂ CO ₃ , room temperature |
| 2 | Reductive Amination | NaB(OAc) ₃ H, anhydrous ClCH ₂ CH ₂ Cl, room temperature |

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